

# Fura-FF AM: A Technical Guide to its Spectral Properties and Applications

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## Compound of Interest

Compound Name: Fura-FF AM

Cat. No.: B162723

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## Introduction

**Fura-FF AM** is a cell-permeant, ratiometric fluorescent indicator specifically designed for the quantitative measurement of high intracellular calcium concentrations ( $[Ca^{2+}]_i$ ). As a difluorinated derivative of Fura-2, Fura-FF possesses a significantly lower binding affinity for  $Ca^{2+}$ , making it an indispensable tool for investigating cellular compartments and events associated with large calcium transients, such as in mitochondria, neuronal dendrites, and during excitotoxic events.[1][2] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases hydrolyze it into its active, cell-impermeant form, Fura-FF.[3] A key advantage of Fura-FF is its negligible sensitivity to magnesium ions ( $Mg^{2+}$ ), which reduces potential interference from this abundant intracellular cation.[4]

This guide provides an in-depth overview of the core spectral properties of Fura-FF, detailed experimental protocols for its use, and its application in studying critical calcium signaling pathways.

## Core Properties of Fura-FF

The utility of Fura-FF stems from its unique spectral and chemical characteristics, which are optimized for measuring calcium levels in the micromolar range.

## Quantitative Spectral and Chemical Data

Property	Value	Notes
Excitation Maximum ( $\lambda_{ex}$ )	Ca <sup>2+</sup> -Free: ~365 nm[2]	The shift in excitation maximum upon Ca <sup>2+</sup> binding is the basis for ratiometric measurement.
	Ca <sup>2+</sup> -Bound: ~339 nm[2]	
Emission Maximum ( $\lambda_{em}$ )	Ca <sup>2+</sup> -Free: ~514 nm[2]	Emission wavelength remains relatively stable, allowing for detection with a single filter set.
	Ca <sup>2+</sup> -Bound: ~507 nm[2]	
Dissociation Constant (Kd)	~5.5 - 10 $\mu$ M[5]	This low affinity is ideal for measuring high Ca <sup>2+</sup> concentrations that would saturate high-affinity indicators.
Magnesium Sensitivity	Negligible[4]	Reduces interference compared to other indicators like Mag-Fura-2.
Quantum Yield ( $\Phi$ )	Not explicitly reported.	Generally described as having similar spectral properties to Fura-2.
Molar Extinction Coefficient ( $\epsilon$ )	Not explicitly reported.	Generally described as having similar spectral properties to Fura-2.

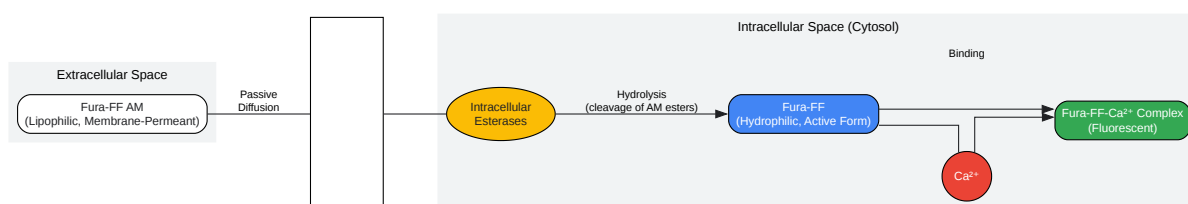
## Comparison with Fura-2

Fura-FF was developed to overcome limitations of the high-affinity indicator, Fura-2.

Feature	Fura-FF	Fura-2
Ca <sup>2+</sup> Binding Affinity (Kd)	Low (~6 μM)[4]	High (~145 nM)
Optimal [Ca <sup>2+</sup> ] Range	Micromolar (μM) range[4]	Nanomolar (nM) range
Primary Applications	Mitochondrial Ca <sup>2+</sup> , excitotoxicity, Ca <sup>2+</sup> oscillations. [2]	Resting cytosolic Ca <sup>2+</sup> , small Ca <sup>2+</sup> transients.
Mg <sup>2+</sup> Sensitivity	Negligible[4]	Low

## Principle of Action: Cellular Loading and Activation

The utility of **Fura-FF AM** relies on its ability to enter and be retained within living cells. The AM ester modification renders the molecule lipophilic, allowing it to passively cross the plasma membrane. Once in the cytosol, ubiquitous intracellular esterases cleave the AM groups, converting the molecule into its carboxylated, membrane-impermeant form, Fura-FF. This active form is now trapped within the cell and can bind to Ca<sup>2+</sup>.



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**Fura-FF AM** cellular loading and activation pathway.

## Experimental Protocols

The following sections provide a generalized methodology for the use of **Fura-FF AM**. Optimization for specific cell types and experimental conditions is highly recommended.

## Preparation of Stock and Working Solutions

### a. **Fura-FF AM** Stock Solution (2-5 mM)

- Prepare the stock solution in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
- For example, to make a 1 mM solution, dissolve 1 mg of **Fura-FF AM** (MW: ~1024 g/mol ) in ~977  $\mu$ L of DMSO.
- Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

### b. **Fura-FF AM** Working Solution (2-20 $\mu$ M)

- On the day of the experiment, thaw an aliquot of the **Fura-FF AM** stock solution.
- Dilute the stock solution to the final desired concentration in a physiological buffer of choice (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.2-7.4).
- To aid in the dispersion of the dye in aqueous solution, the non-ionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of ~0.02-0.04%.

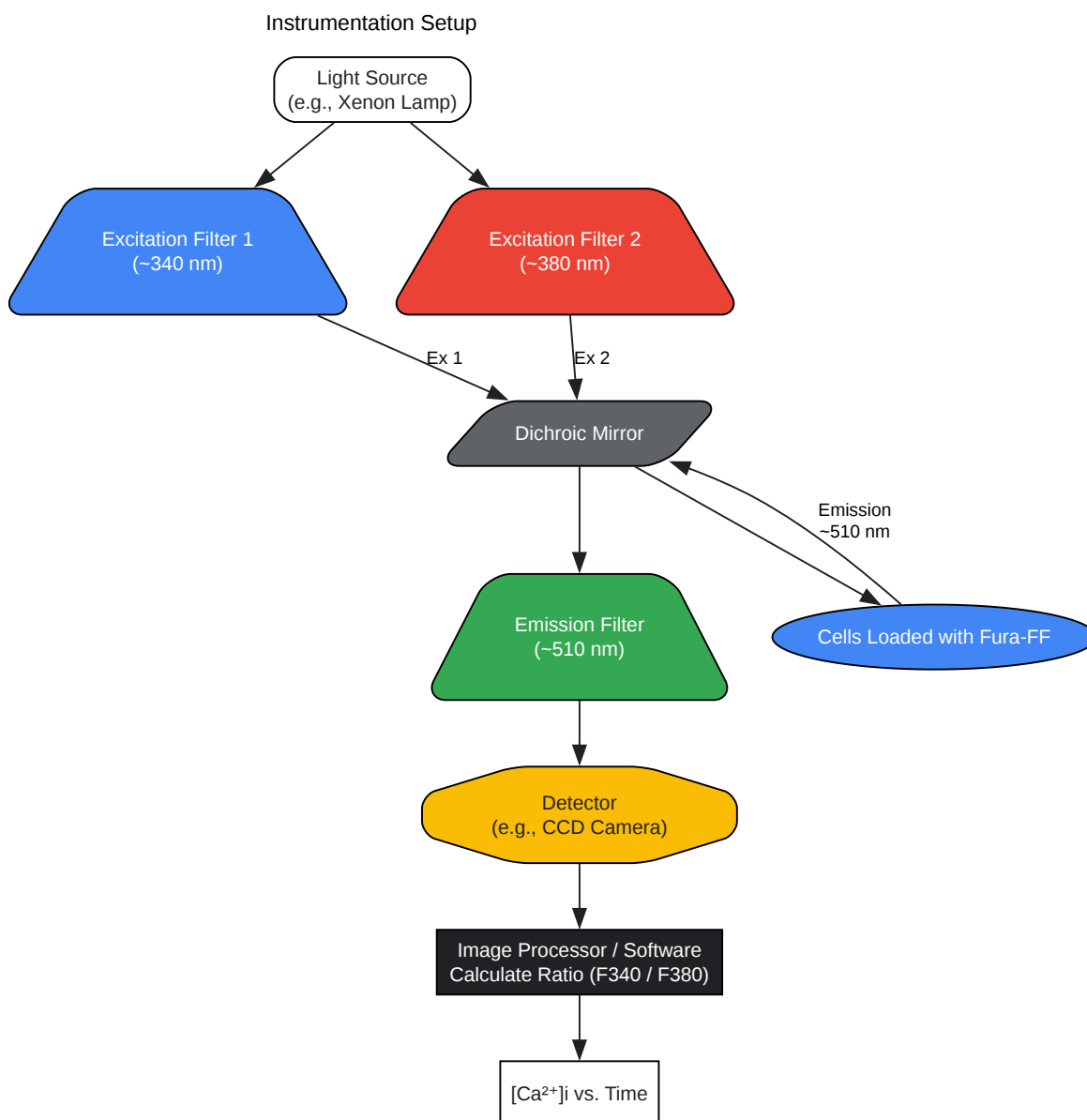
## Cell Loading Protocol

- Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or plates) to an appropriate confluency.
- Remove the culture medium and wash the cells once with the physiological buffer.
- Add the **Fura-FF AM** working solution to the cells and incubate for 30-60 minutes at 37°C. Incubation time and dye concentration may need to be optimized.
- After incubation, wash the cells twice with the physiological buffer to remove excess extracellular dye.

- Incubate the cells for a further 30 minutes in fresh buffer to allow for complete de-esterification of the dye by intracellular esterases.
- (Optional) To prevent dye leakage from the cells, the anion-transport inhibitor probenecid (1-2.5 mM) can be included in the buffer during the final incubation and imaging steps.

## Ratiometric Fluorescence Measurement

- Place the prepared cell dish on a fluorescence microscope equipped for ratiometric imaging.
- Sequentially excite the cells at ~340 nm and ~380 nm.
- Collect the fluorescence emission at ~510 nm for both excitation wavelengths.
- The ratio of the fluorescence intensities ( $F_{340} / F_{380}$ ) is calculated. This ratio is directly proportional to the intracellular calcium concentration.
- Record the ratio over time to monitor changes in  $[Ca^{2+}]_i$  in response to experimental stimuli.



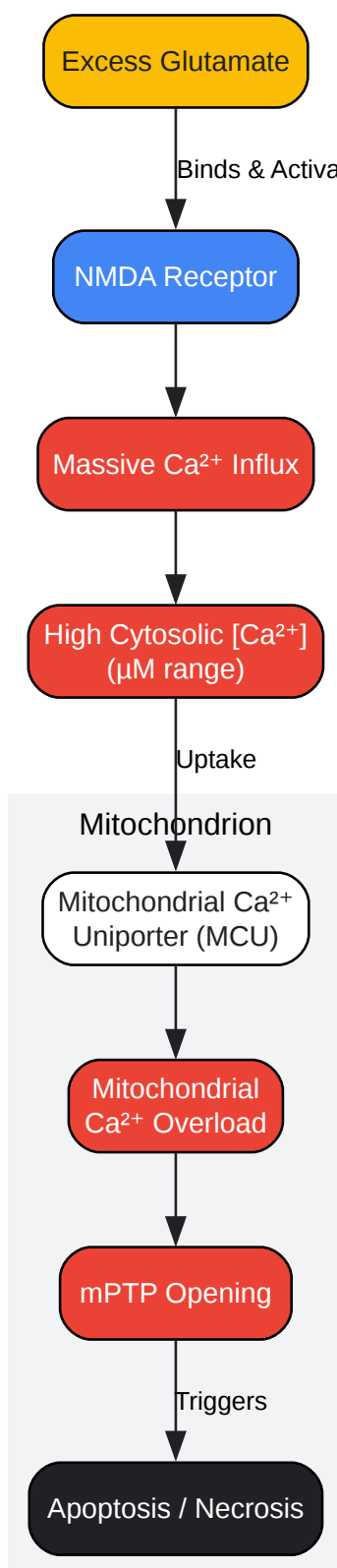
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Workflow for ratiometric calcium measurement.

## Application in a Signaling Pathway: Neuronal Excitotoxicity

Fura-FF is particularly valuable in neuroscience for studying excitotoxicity, a pathological process involving the overactivation of glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor. This overstimulation leads to a massive influx of  $\text{Ca}^{2+}$  into the neuron, overwhelming the cell's buffering capacity and triggering cell death pathways.

The resulting cytosolic  $[\text{Ca}^{2+}]$  can reach high micromolar levels, which would saturate Fura-2. Fura-FF, with its low affinity, can accurately report these pathological  $\text{Ca}^{2+}$  dynamics. A critical event in excitotoxicity is the subsequent uptake of excess cytosolic  $\text{Ca}^{2+}$  by mitochondria. While this initially buffers cytosolic levels, it can lead to mitochondrial calcium overload, triggering the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential, and initiation of apoptosis.[5]



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NMDA receptor-mediated excitotoxicity pathway.



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